molecular formula C22H29NO2 B4629761 4-(1,1,3,3-tetramethylbutyl)phenyl (3-methylphenyl)carbamate

4-(1,1,3,3-tetramethylbutyl)phenyl (3-methylphenyl)carbamate

Cat. No. B4629761
M. Wt: 339.5 g/mol
InChI Key: JTYGJXWPQDLMJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carbamate compounds often involves the interaction of phenols with isocyanates or carbamoyl chlorides in the presence of a catalyst or under specific conditions to ensure the formation of the desired carbamate linkage. While the specific synthesis pathway for 4-(1,1,3,3-Tetramethylbutyl)phenyl (3-methylphenyl)carbamate is not directly detailed in the available literature, similar compounds such as 2-fluoro-4-bromobiphenyl have been synthesized through cross-coupling reactions or diazotization followed by coupling with suitable aromatic compounds, providing insights into potential synthetic routes (Qiu et al., 2009).

Molecular Structure Analysis

The molecular structure of carbamates typically features a carbonyl group (C=O) linked to an alkyl or aryl group and an amine. The specific structure of this compound involves a complex aromatic system, which may influence its physical and chemical properties. Structural analyses often involve spectroscopic methods such as NMR and IR spectroscopy to elucidate the arrangement of atoms and the presence of functional groups.

Chemical Reactions and Properties

Carbamates like this compound participate in various chemical reactions, including hydrolysis back to the parent amine and alcohol, as well as interactions with acetylcholinesterase. These reactions are significant in understanding the biological activity and environmental fate of carbamates. The compound's chemical properties, such as reactivity and stability, are influenced by its molecular structure, particularly the electron-donating or withdrawing nature of its substituents (Rosenberry & Cheung, 2019).

Scientific Research Applications

Reactivity and Compatibilization in Polymer Blends

The study by Lu, Hoye, and Macosko (2002) delves into the reactivity of model urethane compounds, which share structural similarities with 4-(1,1,3,3-tetramethylbutyl)phenyl (3-methylphenyl)carbamate, in the context of reactive compatibilization of thermoplastic polyurethane blends. They found that primary and secondary amines have significantly higher reactivity with urethanes compared to other functional groups like hydroxyl, acid, and anhydride. This reactivity ranking is crucial for understanding the interactions in polymer blends and enhancing their physical properties through compatibilization strategies (Lu, Hoye, & Macosko, 2002).

Pharmacokinetics and Pharmacodynamics of CNS-Active Derivatives

The work by Bibi et al. (2019) on 3-Methylpentyl(4-sulphamoylphenyl)carbamate (MSPC), a derivative with a core structure similar to this compound, highlights its potent anticonvulsant activity and favorable pharmacokinetics, including brain permeability. This study underscores the potential of such carbamate derivatives in central nervous system (CNS) applications, providing insights into their mechanism of action and therapeutic potential (Bibi, Shusterman, Nocentini, Supuran, & Bialer, 2019).

Agricultural Applications: Fungicide Delivery Systems

Campos et al. (2015) explored the use of solid lipid nanoparticles and polymeric nanocapsules as carriers for carbendazim (MBC) and tebuconazole (TBZ), compounds related to this compound. These carriers were found to modify the release profiles of the fungicides, enhance their transfer to the site of action, and reduce environmental and human toxicity. Such nanoparticle systems could revolutionize the delivery and efficacy of agricultural fungicides (Campos et al., 2015).

properties

IUPAC Name

[4-(2,4,4-trimethylpentan-2-yl)phenyl] N-(3-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-16-8-7-9-18(14-16)23-20(24)25-19-12-10-17(11-13-19)22(5,6)15-21(2,3)4/h7-14H,15H2,1-6H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYGJXWPQDLMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)OC2=CC=C(C=C2)C(C)(C)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,1,3,3-tetramethylbutyl)phenyl (3-methylphenyl)carbamate

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